molecular formula C19H26NO3P B13562706 Diethyl [(dibenzylamino)methyl]phosphonate

Diethyl [(dibenzylamino)methyl]phosphonate

Cat. No.: B13562706
M. Wt: 347.4 g/mol
InChI Key: LIDVLIQVQLHPKX-UHFFFAOYSA-N
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Description

Diethyl [(dibenzylamino)methyl]phosphonate is an organophosphorus compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(dibenzylamino)methyl]phosphonate typically involves the reaction of dibenzylamine with diethyl phosphite in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include palladium and copper complexes, which facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored using advanced analytical techniques to ensure consistent quality and yield. Post-reaction, the product is purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(dibenzylamino)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, which have significant applications in various fields .

Scientific Research Applications

Diethyl [(dibenzylamino)methyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [(dibenzylamino)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group mimics the structure of phosphate esters, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-methylbenzylphosphonate
  • Dimethyl methylphosphonate
  • Diethyl phosphonate

Uniqueness

Diethyl [(dibenzylamino)methyl]phosphonate is unique due to its dibenzylamino group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This structural feature enhances its potential as an enzyme inhibitor and its versatility in various chemical reactions .

Conclusion

This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a subject of ongoing research and development, promising new advancements in various fields.

Properties

Molecular Formula

C19H26NO3P

Molecular Weight

347.4 g/mol

IUPAC Name

N-benzyl-N-(diethoxyphosphorylmethyl)-1-phenylmethanamine

InChI

InChI=1S/C19H26NO3P/c1-3-22-24(21,23-4-2)17-20(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14H,3-4,15-17H2,1-2H3

InChI Key

LIDVLIQVQLHPKX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OCC

Origin of Product

United States

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